![molecular formula C10H15N3O3 B2762317 Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate CAS No. 2490400-48-9](/img/structure/B2762317.png)
Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate is a chemical compound that is widely used in scientific research. It is a diazo compound that is commonly used in organic synthesis to introduce a carbonyl group into a molecule. The compound is also used as a chemical probe to study various biological processes.
Scientific Research Applications
Synthesis of Piperidine Derivatives
Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate: serves as a key intermediate in the synthesis of various piperidine derivatives . These derivatives are crucial in the development of new pharmaceuticals due to their presence in numerous bioactive compounds.
Building Blocks for Organic Synthesis
This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules . Its reactive diazo group allows for multiple transformations, making it a versatile reagent in synthetic chemistry.
Stereoselective Synthesis
The compound is employed in stereoselective synthesis processes to create chiral molecules with high enantiomeric purity . This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety.
Fluorinated Compound Synthesis
Researchers utilize Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate to synthesize fluorinated compounds . Fluorination can significantly alter the physical, chemical, and biological properties of molecules, leading to potential applications in medicinal chemistry.
Preparation of Bioactive Molecules
The diazo functionality of the compound allows for the preparation of bioactive molecules. These molecules can exhibit a wide range of biological activities and are valuable for drug discovery and development .
Mechanism of Action
Target of Action
Tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate, also known as 1-Boc-4-piperidone , is a pharmaceutical building block . It is used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands
Mode of Action
It is known to be used in the synthesis of various compounds, indicating that it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
It is used in the synthesis of (3e,5e)-3,5-bis(2,5-dimethoxybenzylidene)-1-t-butoxycarbonylpiperidin-4-one (rl197) and spirorifamycins containing a piperidine ring structure . These compounds may have their own unique biochemical pathways.
Result of Action
As a pharmaceutical building block, it is likely to contribute to the overall therapeutic effects of the drugs it helps synthesize .
properties
IUPAC Name |
tert-butyl 3-diazo-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-5-4-8(14)7(6-13)12-11/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLVCAHOYKBALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=[N+]=[N-])C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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